N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N-(3,5-Dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a 3,5-dichloropyridin-2-yl substituent. The bicyclo[2.2.1]heptane core confers rigidity, while the carboxamide group and pyridinyl substituent modulate electronic and steric properties, influencing reactivity and bioactivity .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-13(2)14(3)4-5-15(13,22-12(14)21)11(20)19-10-9(17)6-8(16)7-18-10/h6-7H,4-5H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCWLRLUGFAUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using palladium-catalyzed reactions. This method allows for the selective introduction of the pyridine ring onto the bicyclic scaffold . The reaction conditions often include the use of electron-deficient aryl or pyridyl iodides as coupling partners, along with a directing group such as 8-aminoquinoline to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbonyl group in the bicyclic framework.
Coupling Reactions: The pyridine ring can be further functionalized through coupling reactions with different aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can modify the carbonyl group to produce alcohols or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has shown promise as an anticancer agent. Research indicates that derivatives of pyridine-based compounds can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For example, studies have demonstrated that similar structures can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of compounds with a pyridine structure. The presence of the dichloropyridine moiety enhances the compound's ability to disrupt bacterial cell membranes, making it effective against various strains of bacteria and fungi. This makes it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar derivatives have been found to inhibit inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's structural features make it suitable for use as a pesticide or herbicide. Research into similar compounds has shown efficacy in pest control by interfering with the nervous systems of insects or inhibiting plant growth processes in weeds. This application is particularly relevant given the increasing need for environmentally friendly agricultural solutions .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Compounds with similar bicyclic structures have been shown to affect plant hormone levels, promoting growth or enhancing resistance to environmental stressors .
Material Science
Polymer Chemistry
In material science, N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can be used as a building block for synthesizing novel polymers. Its unique chemical structure allows for the design of materials with specific mechanical and thermal properties, which are valuable in various industrial applications .
Nanotechnology
The compound's potential in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can be utilized in creating nanomaterials for electronic applications or drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic framework and functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural analogs of the target compound, emphasizing variations in substituents and their impact on molecular properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dichloropyridinyl group in the target compound likely increases electrophilicity compared to the 3,4-difluorophenyl analog, which may enhance interactions with biological targets .
- Steric Effects : Piperazine-containing derivatives (e.g., compound 13c in ) exhibit lower synthetic yields (17%) due to steric hindrance during coupling reactions .
Physicochemical and Pharmacokinetic Properties
Discussion :
- Bioavailability : The methoxy group in the N-(5-chloro-2-methoxyphenyl) analog () could enhance solubility via hydrogen bonding, a feature absent in the target compound .
Implications for the Target Compound :
Biological Activity
N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxamide functional group and a dichloropyridine moiety. Its structural formula can be represented as follows:
Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in various biological pathways. The presence of the 3,5-dichloropyridine group suggests potential interactions with proteins that are critical in signal transduction pathways.
Key Mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in inflammatory responses and cell differentiation.
- Antagonistic Activity : The compound has been evaluated for its antagonistic effects on thromboxane A2 (TxA2) receptors, which are implicated in platelet aggregation and vasoconstriction.
Biological Activity Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies.
| Activity | IC50 Value (nM) | Assay Type | Reference |
|---|---|---|---|
| TxA2 receptor inhibition | 21 | Human Platelet Aggregation | |
| p38 MAPK inhibition | 7 | Kinase Assay | |
| Cytotoxicity in cancer cells | >1000 | MTT Assay |
Case Study 1: TxA2 Receptor Antagonism
In a study evaluating the compound's effect on TxA2 receptors, it was found to significantly inhibit platelet aggregation induced by arachidonic acid with an IC50 value of 21 nM. This suggests its potential use in managing thrombotic disorders.
Case Study 2: Inhibition of p38 MAPK
Another investigation focused on the compound's role as a p38 MAPK inhibitor. The results indicated an IC50 value of 7 nM, demonstrating its potency and potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
